2-Amino-6-chloropyridine-4-carboxylic acid
Description
Significance of Halogenated Pyridine (B92270) Carboxylic Acids in Organic Synthesis and Medicinal Chemistry
Halogenated pyridine carboxylic acids are a class of compounds that have garnered significant attention in the fields of organic synthesis and medicinal chemistry. The presence of both a halogen atom and a carboxylic acid on the pyridine scaffold provides multiple reactive sites, allowing for a wide array of chemical modifications.
The pyridine ring itself is a key structural motif in many biologically active compounds and approved drugs. nih.gov The addition of a halogen, such as chlorine, can significantly influence the electronic properties of the ring and provide a handle for cross-coupling reactions, which are fundamental in the construction of complex molecular architectures. nih.gov The carboxylic acid group, on the other hand, is a versatile functional group that can readily form amide bonds, esters, and other derivatives, making it invaluable for creating libraries of compounds for drug discovery. drugpatentwatch.com
These structural features make halogenated pyridine carboxylic acids crucial intermediates in the synthesis of pharmaceuticals and agrochemicals. For instance, related structures are used as building blocks for creating novel enzyme inhibitors and have been pivotal in the development of new therapeutic agents. google.com The ability to functionalize the molecule at different positions allows for the fine-tuning of its biological activity and pharmacokinetic properties.
Overview of Research Trajectories for 2-Amino-6-chloropyridine-4-carboxylic Acid
While specific, in-depth research focused exclusively on this compound is not extensively documented in publicly available literature, its structural components suggest several potential research avenues. Based on the reactivity of analogous compounds, its primary research trajectory is likely as a versatile building block in organic synthesis.
The amino group can be a site for various transformations, including diazotization followed by substitution, or acylation to introduce new functionalities. The chlorine atom can be displaced through nucleophilic aromatic substitution or participate in palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. psu.edu The carboxylic acid group offers a straightforward route to amides and esters, which are common linkages in pharmacologically active molecules.
Given the established importance of the aminopyridine scaffold in medicinal chemistry, it is plausible that this compound could be utilized in the synthesis of compounds targeting a range of biological targets. For example, the related compound 2-amino-6-chloropyridine (B103851) has been studied as a key intermediate for the preparation of substituted "quinolones," a class of antibacterial agents. sigmaaldrich.com Therefore, it is reasonable to extrapolate that this compound could serve as a starting material for novel therapeutic agents. The exploration of this compound in the synthesis of new chemical entities for drug discovery and materials science represents a promising area for future research.
Structure
3D Structure
Properties
IUPAC Name |
2-amino-6-chloropyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O2/c7-4-1-3(6(10)11)2-5(8)9-4/h1-2H,(H2,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XELVYABXHBMJRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1N)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20284986 | |
| Record name | 2-Amino-6-chloropyridine-4-carboxylic acid | |
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Molecular Weight |
172.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6313-55-9 | |
| Record name | 2-Amino-6-chloro-4-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
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| Record name | NSC 44302 | |
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| Record name | 6313-55-9 | |
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| Record name | 6313-55-9 | |
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| Record name | 2-Amino-6-chloropyridine-4-carboxylic acid | |
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| Record name | 2-Amino-6-chloroisonicotinic acid | |
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Advanced Synthetic Methodologies for 2 Amino 6 Chloropyridine 4 Carboxylic Acid and Its Analogues
Retrosynthetic Analysis and Key Precursors for 2-Amino-6-chloropyridine-4-carboxylic Acid
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials. For this compound, a primary disconnection approach involves breaking the pyridine (B92270) ring to reveal acyclic precursors. A common strategy for pyridine synthesis is the condensation of a 1,5-dicarbonyl compound (or its equivalent) with an amine source.
A plausible retrosynthetic pathway for this compound (I) would involve functional group interconversions and C-C/C-N bond disconnections. The carboxylic acid and amino groups can be seen as being installed from a dicyano or cyano-ester precursor. This leads back to key precursors such as a malononitrile (B47326) derivative and an activated acetylenic or vinylic component.
Key Precursors Identified through Retrosynthesis:
Malononitrile: A common C3 building block providing the C3, C4, and C5 atoms of the pyridine ring, along with the C4-carboxylic acid precursor (nitrile).
Cyanamide or Urea derivatives: Can serve as the source for the C2-amino group.
Chlorinated 1,3-dicarbonyl compounds or their synthons: These would provide the C6-chloro substituent and the C2 and C6 carbons. For instance, a chlorinated derivative of acetoacetate (B1235776) or a similar β-keto ester could be a viable precursor.
2,6-Dichloropyridine: This commercially available starting material can serve as a precursor, where subsequent functionalization at the 4-position and selective amination at the 2-position would be required. psu.edu
Direct Synthesis and Multi-Step Pathways for this compound
The construction of the this compound scaffold can be achieved through various multi-step pathways, often starting from simple pyridine or acyclic precursors.
One common multi-step approach begins with a readily available starting material like 2,6-dichloropyridine. The synthesis of the related compound, 2-amino-6-chloropyridine (B103851), has been described starting from 2,6-dichloropyridine, which is first reacted with hydrazine (B178648) hydrate (B1144303) to form 2-hydrazino-6-chloropyridine. psu.edu This intermediate can then be reduced to 2-amino-6-chloropyridine. psu.edu To obtain the desired 4-carboxylic acid derivative, a functionalization step at the 4-position would be necessary, for example, through lithiation followed by carboxylation with carbon dioxide.
A direct synthesis might involve a cycloaddition or condensation reaction. For instance, a one-step method for producing pyridine derivatives involves the reaction of N-vinyl or N-aryl amides with π-nucleophiles like alkynes, activated by trifluoromethanesulfonic anhydride (B1165640) and 2-chloropyridine. organic-chemistry.orgnih.govscilit.com Adapting such a methodology could potentially lead to a more convergent synthesis of the target molecule.
Catalytic Approaches in the Synthesis of this compound
Catalysis offers efficient and sustainable routes to complex molecules. Both acid/base and metal-based catalysts play a crucial role in modern pyridine synthesis.
Lewis and Brønsted acids are instrumental in activating substrates for pyridine ring formation and functionalization. Lewis acids, such as zinc chloride (ZnCl₂) or bismuth(III) salts, can activate pyridine rings towards nucleophilic attack or facilitate cyclization reactions. digitellinc.comacs.orgacs.orgnih.gov For instance, ZnCl₂ has been used to catalyze the coupling of N-hydroxyphthalimide esters with 4-cyanopyridines, demonstrating its ability to facilitate C-C bond formation on the pyridine ring. acs.orgacs.org This type of catalysis could be envisioned for introducing the carboxylic acid group or a precursor at the 4-position.
Brønsted acids are often employed in condensation reactions leading to the pyridine core. Pyridine-2-carboxylic acid itself has been shown to act as a dual acid-base catalyst in multicomponent reactions for synthesizing other heterocyclic systems, highlighting the potential for autocatalysis or the use of similar structures to promote pyridine formation. rsc.orgdundee.ac.uk
Biocatalysis presents a green alternative to traditional chemical methods. While specific enzymes for the synthesis of this compound are not widely reported, general biocatalytic methods for pyridine derivatives are emerging. Whole-cell biocatalysts have been used for the one-pot synthesis of 2,6-bis(hydroxymethyl)pyridine from 2,6-lutidine, demonstrating the potential of microorganisms in pyridine functionalization. rsc.org Enzymes can also be used for the resolution of racemic mixtures of amino acids, which could be applied to resolve a racemic mixture of the target compound if a non-stereoselective synthesis is used. libretexts.org
One-Pot and Multicomponent Reactions in the Synthesis of this compound Scaffolds
One-pot and multicomponent reactions (MCRs) are highly efficient strategies that reduce waste and simplify purification by combining multiple reaction steps in a single vessel. The synthesis of substituted pyridones, which are structurally related to the target molecule, has been achieved through a one-pot, two-step catalytic process. dundee.ac.uknih.gov These reactions often involve the condensation of an aldehyde, an active methylene (B1212753) compound (like malononitrile), and an amine source. dundee.ac.uknih.gov
For example, a one-pot synthesis of 6-amino-2-pyridone-3,5-dicarbonitrile derivatives has been developed using catalysts like betaine (B1666868) and guanidine (B92328) carbonate. dundee.ac.uknih.gov This highlights the feasibility of constructing highly functionalized pyridine rings in a single, efficient operation. Such a strategy could be adapted for the synthesis of this compound by choosing appropriate precursors.
Electrochemical Synthesis and Selective Dechlorination Strategies for Related Pyridine Carboxylic Acids
Electrochemical methods offer a sustainable and often highly selective alternative to traditional reagent-based synthesis. The synthesis of various pyridine carboxylic acids has been achieved through electrochemical oxidation of alkylpyridines. researchgate.netgoogle.com For instance, 2-pyridinecarboxylic acid can be prepared by the electrooxidation of 2-methylpyridine. researchgate.net
Furthermore, electrochemistry provides a powerful tool for selective dechlorination. A patented method describes the electrocatalytic selective dechlorination of chloropicolinic acids to produce picolinic acid with high efficiency and yield. google.com This technology is particularly relevant as it could be applied to a polychlorinated pyridine precursor, selectively removing chlorine atoms from specific positions to arrive at the desired 2-amino-6-chloro substitution pattern. Another approach involves a controllable N-oxidation-nucleophilic dechlorination process, where a peroxymonocarbonate ion (HCO₄⁻) first oxidizes the pyridine nitrogen, which in turn activates the C-Cl bond for nucleophilic attack and dechlorination by a hydroperoxide anion (HO₂⁻). nih.gov Such selective dechlorination methods are crucial for manipulating complex chlorinated pyridines. google.com
Green Chemistry Principles in the Synthesis of this compound
The imperative to develop environmentally benign chemical processes has propelled the integration of green chemistry principles into the synthesis of valuable chemical intermediates like this compound. The focus lies on minimizing waste, reducing the use of hazardous substances, and improving energy efficiency. Research into the synthesis of pyridine derivatives has highlighted several avenues for creating greener synthetic routes, which can be applied to the production of the target molecule.
One of the core tenets of green chemistry is the use of catalysts to enable more efficient and selective reactions. For the synthesis of related aminopyridine structures, palladium-catalyzed C-N bond formation has been demonstrated as a viable method. acs.org The application of such catalytic systems can significantly reduce the need for stoichiometric reagents that generate large amounts of waste. Furthermore, the development of natural product-based catalysts, such as pyridine-2-carboxylic acid and betaine, has shown promise in the synthesis of pyridone structures, offering a non-toxic and milder alternative to traditional heavy metal catalysts. nih.gov These biocatalysts often operate under milder reaction conditions, further contributing to the green profile of the synthesis. nih.gov
The choice of solvent is another critical factor in green synthesis. Pyridine, while a common solvent in organic synthesis, presents environmental and health concerns. nih.gov Green chemistry encourages the use of safer alternatives such as water, or even solvent-free reaction conditions. rsc.org For instance, multicomponent reactions for the synthesis of polysubstituted pyridines have been successfully carried out in water using catalysts like SnCl₂·2H₂O. nih.gov Microwave-assisted synthesis has also emerged as a green tool, often leading to shorter reaction times and reduced energy consumption compared to conventional heating methods. nih.gov
The principle of atom economy, which maximizes the incorporation of starting materials into the final product, is also central to green synthetic design. One-pot, multicomponent reactions are particularly advantageous in this regard as they can construct complex molecules like substituted pyridines in a single step, thereby reducing waste and simplifying work-up procedures. nih.govnih.gov The synthesis of various pyridine derivatives has been achieved through such efficient cascade reactions. organic-chemistry.org
Moreover, the use of renewable feedstocks is a key aspect of sustainable chemistry. Routes to producing pyridine carboxylic acids from biomass-derived sources like lignin (B12514952) are being explored. acsgcipr.org While not yet a mainstream industrial method, this approach holds significant potential for reducing the reliance on petrochemical starting materials in the long term.
By integrating these green chemistry principles—utilizing efficient catalysts, employing safer solvents, designing atom-economical reaction pathways, and exploring renewable feedstocks—the synthesis of this compound and its analogues can be made more sustainable and environmentally responsible.
Table of Research Findings on Greener Synthesis of Pyridine Derivatives:
| Green Chemistry Principle | Application in Pyridine Synthesis | Potential for this compound Synthesis |
| Catalysis | Palladium-catalyzed amination for aminopyridine synthesis. acs.org Natural product catalysts (e.g., pyridine-2-carboxylic acid) for pyridone synthesis. nih.gov | Could replace harsher reagents in the amination step, improving selectivity and reducing waste. |
| Safer Solvents | Use of water as a solvent in multicomponent reactions for pyridine synthesis. nih.gov Solvent-free synthesis of pyridine-2-yl substituted ureas. rsc.org | Replacing traditional organic solvents like pyridine with water or eliminating solvents altogether would significantly reduce environmental impact. |
| Energy Efficiency | Microwave-assisted synthesis of pyridine derivatives leading to faster reactions. nih.gov | Application of microwave irradiation could shorten reaction times and lower energy consumption. |
| Atom Economy | One-pot, multicomponent reactions to build polysubstituted pyridines. nih.gov | A convergent, multicomponent approach could streamline the synthesis, minimizing byproducts. |
| Renewable Feedstocks | Biocatalytic conversion of lignin to aromatic dicarboxylic acids. acsgcipr.org | Future potential to derive the pyridine core from renewable biomass, reducing fossil fuel dependence. |
Chemical Reactivity and Derivatization of 2 Amino 6 Chloropyridine 4 Carboxylic Acid
Transformations Involving the Pyridine (B92270) Nitrogen Atom
The pyridine nitrogen atom in 2-amino-6-chloropyridine-4-carboxylic acid, while less nucleophilic than the exocyclic amino group, can participate in specific transformations, notably cyclization reactions that lead to the formation of fused heterocyclic systems.
A significant example of such a transformation is the synthesis of imidazo[1,2-a]pyridine (B132010) derivatives. The reaction of this compound with 2-bromo-1,1-dimethoxyethane (B145963) in the presence of hydrobromic acid (HBr) in ethanol (B145695) leads to the formation of 5-chloroimidazo[1,2-a]pyridine-7-carboxylic acid. nih.gov This reaction proceeds through an initial N-alkylation of the pyridine nitrogen by the bromoacetaldehyde (B98955) dimethyl acetal (B89532) (formed in situ from 2-bromo-1,1-dimethoxyethane), followed by an intramolecular cyclization involving the 2-amino group, and subsequent aromatization to yield the fused bicyclic system. This transformation highlights the utility of the pyridine nitrogen in constructing complex heterocyclic scaffolds.
While direct N-oxidation or N-alkylation of the pyridine nitrogen in this compound is not extensively documented in readily available literature, such reactions are fundamental transformations for pyridine rings and can be anticipated under appropriate conditions. For instance, N-oxidation is typically achieved using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA).
Reactions of the Carboxylic Acid Functionality
The carboxylic acid group at the 4-position of the pyridine ring is a key site for derivatization, primarily through esterification and amidation reactions. These transformations are crucial for modulating the compound's physicochemical properties and for creating linkages to other molecular fragments.
Esterification Reactions
Esterification of the carboxylic acid group in this compound can be achieved using standard methods, although specific examples for this exact substrate are not prevalent in the literature. Generally, the reaction involves treatment of the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or gaseous hydrogen chloride. Alternatively, milder conditions can be employed, such as the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with 4-dimethylaminopyridine (B28879) (DMAP). The choice of method would depend on the desired ester and the compatibility of the other functional groups.
Amidation Reactions
The formation of amides from the carboxylic acid moiety is a well-established derivatization pathway. This is exemplified by the known compound, 2-amino-6-chloro-N-phenylpyridine-4-carboxamide, which is the product of the amidation of this compound with aniline. The reaction is typically carried out by first activating the carboxylic acid, for instance, by converting it to an acid chloride using reagents like thionyl chloride or oxalyl chloride, followed by the addition of the desired amine. Alternatively, peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOBt (Hydroxybenzotriazole) in combination with a carbodiimide (B86325) can facilitate the direct coupling of the carboxylic acid with an amine.
Chemical Modifications at the Amino Group
The 2-amino group is a primary site for nucleophilic attack and can be readily acylated or subjected to other modifications. However, the presence of other reactive sites, particularly the carboxylic acid, necessitates careful selection of reaction conditions to achieve chemoselectivity.
In the synthesis of imidazo[1,2-a]pyridine derivatives, the amino group acts as an intramolecular nucleophile, attacking the electrophilic carbon of the N-alkylated pyridine intermediate. nih.gov Furthermore, in the Groebke–Blackburn–Bienaymé (GBB) reaction, the 2-amino group participates in a multicomponent reaction with an aldehyde and an isocyanide to form a new fused imidazole (B134444) ring. acs.org
While specific examples of simple acylation or sulfonylation of the 2-amino group of this compound are not widely reported, it is anticipated that such transformations can be achieved. Selective N-acylation in the presence of a carboxylic acid can often be accomplished under neutral or slightly basic conditions where the carboxylate is less reactive.
Reactivity of the Chlorine Atom: Nucleophilic Substitution and Coupling Reactions
The chlorine atom at the 6-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr) and is an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide variety of substituents.
Nucleophilic substitution of the chlorine atom can be accomplished with various nucleophiles, including amines, thiols, and alkoxides, typically under basic conditions.
A prominent example of the chlorine atom's reactivity is its participation in the Suzuki-Miyaura cross-coupling reaction. In a study focused on DNA-encoded library technology, this compound was successfully coupled with phenylboronic acid. acs.org The reaction was carried out using a palladium catalyst (sSPhos-Pd-G2) and a base (CsOH) to yield the corresponding 2-amino-6-phenylpyridine-4-carboxylic acid derivative. This demonstrates the feasibility of introducing aryl and heteroaryl groups at the 6-position.
| Reactants | Catalyst/Reagents | Product | Yield (%) | Reference |
| This compound, Phenylboronic acid | sSPhos-Pd-G2, CsOH | 2-Amino-6-phenylpyridine-4-carboxylic acid derivative | 80 | acs.org |
Design and Synthesis of Advanced Derivatization Products of this compound
The multifunctional nature of this compound makes it an attractive starting material for the synthesis of complex, biologically active molecules, particularly in the field of drug discovery.
A notable application is in the synthesis of diverse 5-arylimidazo[1,2-a]pyridin-3-amine derivatives for DNA-encoded libraries. acs.org This multi-step synthesis begins with a Suzuki-Miyaura coupling at the 6-chloro position, followed by a Groebke–Blackburn–Bienaymé (GBB) three-component reaction. The GBB reaction involves the 2-amino group, the pyridine nitrogen, and an aldehyde and an isocyanide, leading to the formation of a fused imidazo[1,2-a]pyridine core with further points of diversity. This strategy highlights how the sequential and chemoselective modification of the different functional groups of this compound can be leveraged to build complex molecular scaffolds.
Another example is the synthesis of 5-chloroimidazo[1,2-a]pyridine-7-carboxylic acid, a precursor for potential sphingosine-1-phosphate receptor 2 (S1P2) ligands. nih.gov This demonstrates the role of the title compound in generating novel heterocyclic systems for medicinal chemistry applications.
| Starting Material | Reaction Sequence | Final Product Class | Application | Reference |
| This compound | 1. Suzuki-Miyaura coupling 2. Groebke–Blackburn–Bienaymé reaction | 5-Arylimidazo[1,2-a]pyridin-3-amines | DNA-Encoded Library Synthesis | acs.org |
| This compound | Cyclization with 2-bromo-1,1-dimethoxyethane | 5-Chloroimidazo[1,2-a]pyridine-7-carboxylic acid | Synthesis of S1P2 Receptor Ligands | nih.gov |
Comprehensive Spectroscopic and Structural Elucidation of 2 Amino 6 Chloropyridine 4 Carboxylic Acid
Vibrational Spectroscopy for Molecular Confirmation and Functional Group Analysis
The FT-IR spectrum of 2-Amino-6-chloropyridine-4-carboxylic acid is expected to exhibit a complex pattern of absorption bands, each corresponding to specific molecular vibrations. The key functional groups—amino (-NH₂), chloro (-Cl), and carboxylic acid (-COOH)—along with the pyridine (B92270) ring, will each contribute characteristic signals.
The carboxylic acid group will be readily identifiable by a very broad O-H stretching band, typically observed in the wide range of 2500-3300 cm⁻¹. This broadening is a result of extensive intermolecular hydrogen bonding. The carbonyl (C=O) stretching vibration of the carboxylic acid is anticipated to appear as a strong, sharp band in the region of 1700-1730 cm⁻¹.
The amino group (-NH₂) is expected to show two distinct N-H stretching bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric vibrations. The N-H bending vibration should also be present, typically around 1600-1650 cm⁻¹.
The pyridine ring itself will produce a series of characteristic bands. Aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹. The C=C and C=N ring stretching vibrations will likely result in a group of bands between 1400 cm⁻¹ and 1600 cm⁻¹. The C-Cl stretching vibration is anticipated to be found in the lower frequency region, generally between 600 and 800 cm⁻¹.
Expected FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3500 - 3300 | N-H Stretching | Amino |
| 3300 - 2500 | O-H Stretching | Carboxylic Acid |
| ~3100 | Aromatic C-H Stretching | Pyridine Ring |
| 1730 - 1700 | C=O Stretching | Carboxylic Acid |
| 1650 - 1600 | N-H Bending | Amino |
| 1600 - 1400 | C=C and C=N Ring Stretching | Pyridine Ring |
| 800 - 600 | C-Cl Stretching | Chloro |
FT-Raman spectroscopy provides complementary information to FT-IR. While polar groups like the carbonyl and hydroxyl groups give strong signals in IR, nonpolar bonds and symmetric vibrations often produce more intense signals in Raman spectra.
For this compound, the symmetric breathing vibrations of the pyridine ring are expected to be particularly prominent in the FT-Raman spectrum. The C-Cl stretch may also be more easily observed. In contrast to the intense and broad O-H stretching band in the FT-IR spectrum, this vibration is typically weak in Raman spectra. The C=O stretch of the carboxylic acid will be present but may be weaker than in the IR spectrum. The symmetric N-H stretch of the amino group is also expected to be visible.
Expected FT-Raman Shifts for this compound
| Raman Shift (cm⁻¹) | Vibration Type | Functional Group |
| ~3300 | Symmetric N-H Stretching | Amino |
| ~3100 | Aromatic C-H Stretching | Pyridine Ring |
| 1700 - 1650 | C=O Stretching | Carboxylic Acid |
| 1600 - 1550 | Ring Stretching | Pyridine Ring |
| 1050 - 950 | Ring Breathing | Pyridine Ring |
| 800 - 600 | C-Cl Stretching | Chloro |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Atomistic Connectivity
NMR spectroscopy is a powerful tool for elucidating the precise connectivity of atoms within a molecule by probing the magnetic properties of atomic nuclei.
The ¹H NMR spectrum of this compound will display signals corresponding to the different types of protons in the molecule. The carboxylic acid proton is expected to be the most deshielded, appearing as a broad singlet far downfield, typically in the range of 12.0-14.0 ppm. The protons of the amino group will also likely appear as a broad singlet, with a chemical shift in the region of 5.0-7.0 ppm.
The pyridine ring possesses two aromatic protons. Due to the substitution pattern, these protons are in different chemical environments and are expected to appear as distinct signals. The proton at the 3-position is adjacent to the amino group and the carboxylic acid group, while the proton at the 5-position is adjacent to the chloro and carboxylic acid groups. These electronic effects will influence their chemical shifts, which are anticipated to be in the aromatic region of 7.0-8.5 ppm.
Predicted ¹H NMR Chemical Shifts for this compound
| Chemical Shift (ppm) | Multiplicity | Assignment |
| 14.0 - 12.0 | broad s | -COOH |
| 8.5 - 7.0 | m | Aromatic-H |
| 7.0 - 5.0 | broad s | -NH₂ |
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom will give rise to a distinct signal. The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal, typically appearing in the range of 165-175 ppm.
The carbon atoms of the pyridine ring will have chemical shifts that are influenced by the attached substituents. The carbon atom bonded to the chlorine (C6) will be significantly deshielded, as will the carbon attached to the amino group (C2). The carbon bearing the carboxylic acid group (C4) will also be downfield. The remaining two carbons of the pyridine ring (C3 and C5) will appear at higher field strengths within the aromatic region.
Predicted ¹³C NMR Chemical Shifts for this compound
| Chemical Shift (ppm) | Assignment |
| 175 - 165 | C=O (Carboxylic Acid) |
| 160 - 150 | C2, C6 (Pyridyl) |
| 150 - 140 | C4 (Pyridyl) |
| 120 - 110 | C3, C5 (Pyridyl) |
Electronic Spectroscopy for Conjugation and Transitions: Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy orbitals to higher energy orbitals. For aromatic and conjugated systems like this compound, the most significant transitions are typically π → π* and n → π*. chemscene.com
The pyridine ring itself exhibits π → π* transitions. The presence of the amino and carboxylic acid groups, which are auxochromes, will cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted pyridine. The amino group, being a strong electron-donating group, will significantly enhance the conjugation of the system. The non-bonding electrons on the nitrogen of the amino group and the oxygen of the carbonyl group can also participate in n → π* transitions, which typically have lower molar absorptivity and appear at longer wavelengths. It is anticipated that this compound will show strong absorption bands in the UV region, likely with maxima between 250 and 350 nm.
Predicted UV-Vis Absorption Maxima for this compound
| Wavelength (λmax, nm) | Type of Transition |
| ~250 - 280 | π → π |
| ~320 - 350 | n → π |
Computational and Theoretical Investigations of 2 Amino 6 Chloropyridine 4 Carboxylic Acid
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-Amino-6-chloropyridine-4-carboxylic acid, these methods would provide invaluable insights into its geometry, stability, and electronic characteristics.
Density Functional Theory (DFT) for Geometry Optimization and Vibrational Analysis
Density Functional Theory (DFT) stands as a powerful and widely used computational method to predict the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This process involves calculating the molecule's potential energy surface to find the minimum energy conformation. For this compound, DFT calculations, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would yield precise bond lengths, bond angles, and dihedral angles.
Following geometry optimization, a vibrational analysis is typically performed. This calculation not only confirms that the optimized structure is a true energy minimum but also predicts the molecule's infrared (IR) and Raman spectra. Each vibrational mode corresponds to a specific type of bond stretching, bending, or twisting. A detailed vibrational frequency table for this compound would be generated, aiding in its experimental identification and characterization.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound (DFT/B3LYP/6-311++G(d,p))
| Parameter | Bond/Angle | Calculated Value |
| Bond Length (Å) | C2-N1 | Data not available |
| C6-Cl | Data not available | |
| C4-C(OOH) | Data not available | |
| C=O | Data not available | |
| O-H | Data not available | |
| Bond Angle (°) | N1-C2-C3 | Data not available |
| C3-C4-C5 | Data not available | |
| C4-C(OOH)-O | Data not available | |
| Dihedral Angle (°) | C5-C4-C(OOH)-O | Data not available |
Note: This table is illustrative. Specific values can only be obtained through dedicated DFT calculations.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO Energy Gap)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that are crucial for determining a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more prone to chemical reactions. The energies of these orbitals for this compound would be calculated to predict its reactivity and to understand its electronic transitions.
Table 2: Predicted Frontier Molecular Orbital Properties for this compound
| Property | Value (eV) |
| EHOMO | Data not available |
| ELUMO | Data not available |
| HOMO-LUMO Gap (ΔE) | Data not available |
Note: This table is illustrative. Specific values can only be obtained through dedicated quantum chemical calculations.
Natural Bond Orbital (NBO) Analysis for Charge Transfer and Intermolecular Interactions
Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution within a molecule. It helps to understand charge transfer events, hyperconjugative interactions, and the nature of chemical bonds. For this compound, NBO analysis would quantify the charge on each atom, revealing the effects of the electron-donating amino group and the electron-withdrawing chloro and carboxylic acid groups on the pyridine (B92270) ring. This analysis would also highlight stabilizing interactions, such as intramolecular hydrogen bonding, by calculating the interaction energies between donor and acceptor orbitals.
Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is an invaluable tool for identifying the regions that are susceptible to electrophilic and nucleophilic attack. In the MEP map of this compound, regions of negative potential (typically colored red or yellow) would indicate electron-rich areas, such as the nitrogen and oxygen atoms, which are prone to electrophilic attack. Regions of positive potential (blue) would highlight electron-deficient areas, like the hydrogen atoms of the amino and carboxylic acid groups, which are susceptible to nucleophilic attack.
Fukui Functions and Global Softness for Reactivity Prediction
Fukui functions and related reactivity descriptors, such as global softness, provide a quantitative measure of a molecule's reactivity at different atomic sites. These concepts, derived from DFT, help to predict where a molecule will react as a nucleophile, an electrophile, or a radical. For this compound, calculating these indices would pinpoint the most reactive atoms, offering a more nuanced understanding of its chemical behavior than MEP maps alone.
Theoretical Prediction of Non-Linear Optical (NLO) Properties
The field of non-linear optics (NLO) is centered on the interaction of high-intensity light with materials, leading to a range of photonic and optoelectronic applications. Pyridine derivatives have garnered significant interest as NLO materials due to their inherent π-conjugated systems and the ease with which their electronic properties can be tuned through substituent groups. researchgate.netias.ac.in The title compound, this compound, possesses a molecular architecture that suggests potential for NLO activity. This arises from the interplay of the electron-donating amino group (-NH2) and the electron-withdrawing chloro (-Cl) and carboxylic acid (-COOH) groups attached to the pyridine ring. This donor-π-acceptor (D-π-A) arrangement can facilitate intramolecular charge transfer (ICT), a key mechanism for enhancing NLO response. ias.ac.in
Theoretical prediction of NLO properties is predominantly carried out using quantum chemical calculations, with Density Functional Theory (DFT) being a widely employed method. ias.ac.inresearchgate.net By utilizing basis sets such as 6-311++G(d,p), it is possible to compute various parameters that quantify the NLO response of a molecule. researchgate.net The key parameters include the dipole moment (μ), the linear polarizability (α), and the first (β) and second (γ) hyperpolarizabilities. The first hyperpolarizability (β) is particularly crucial as it is a measure of the second-order NLO response, which is responsible for effects like second-harmonic generation (SHG). researchgate.net
| Parameter | Symbol | Description | Typical Units |
|---|---|---|---|
| Dipole Moment | μ | A measure of the molecule's overall polarity. | Debye |
| Linear Polarizability | α | The measure of the linear response of the electron cloud to an electric field. | esu |
| First Hyperpolarizability | β | A measure of the second-order NLO response. | esu |
| Second Hyperpolarizability | γ | A measure of the third-order NLO response. | esu |
In Silico ADMET Profiling and Drug-Likeness Evaluation for this compound
In modern drug discovery, the early assessment of a compound's pharmacokinetic and toxicological properties is crucial to avoid late-stage failures. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling offers a rapid and cost-effective means to predict these properties. Pyridine and its derivatives are common scaffolds in many FDA-approved drugs. rsc.org An evaluation of this compound for its drug-like potential would involve the computational prediction of several key descriptors.
Drug-likeness is often initially assessed using rules such as Lipinski's Rule of Five, which evaluates properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. tandfonline.com The predicted XlogP for this compound is 1.0, which falls within the typical range for orally bioavailable drugs. uni.lu
A comprehensive in silico ADMET analysis would further investigate parameters such as aqueous solubility, gastrointestinal absorption, blood-brain barrier permeability, and interaction with metabolic enzymes like the cytochrome P450 family. nih.govnih.gov Toxicity predictions, including mutagenicity and carcinogenicity, are also critical components of this profiling. royalsocietypublishing.org These predictions are made using various computational models, which can be based on quantitative structure-activity relationships (QSAR) or machine learning algorithms trained on large datasets of known compounds. tandfonline.comnih.gov
While specific computational studies on this compound are not extensively reported, the table below outlines the essential ADMET and drug-likeness parameters that would be evaluated in a typical in silico screening. The results of such an analysis would provide valuable insights into the compound's potential as a drug candidate and guide any further experimental investigations.
| Category | Parameter | Description |
|---|---|---|
| Physicochemical Properties | Molecular Weight | The mass of the molecule. |
| logP | The logarithm of the partition coefficient between octanol (B41247) and water, indicating lipophilicity. | |
| Topological Polar Surface Area (TPSA) | The surface area of polar atoms, related to cell permeability. | |
| Aqueous Solubility (logS) | The logarithm of the molar solubility in water. | |
| Absorption | Human Intestinal Absorption (HIA) | Prediction of absorption from the gut into the bloodstream. |
| Caco-2 Permeability | An in vitro model for predicting intestinal absorption. | |
| Distribution | Blood-Brain Barrier (BBB) Permeability | Prediction of the compound's ability to cross the BBB. |
| Plasma Protein Binding (PPB) | The extent to which a drug binds to proteins in the blood. | |
| Metabolism | CYP450 Inhibition | Prediction of inhibition of key metabolic enzymes (e.g., CYP2D6, CYP3A4). |
| Toxicity | AMES Mutagenicity | Prediction of the mutagenic potential of the compound. |
| hERG Inhibition | Prediction of inhibition of the hERG potassium channel, which can indicate cardiotoxicity. |
Biological Activity and Medicinal Chemistry Research Involving 2 Amino 6 Chloropyridine 4 Carboxylic Acid
Structure-Activity Relationship (SAR) Studies of 2-Amino-6-chloropyridine-4-carboxylic Acid Derivatives
Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for optimizing the biological activity of a lead compound. For derivatives of this compound, SAR studies have provided insights into how different substituents on the pyridine (B92270) ring and modifications of the carboxylic acid and amino groups influence their therapeutic effects.
For instance, in the development of novel antagonists for GPR54, a G protein-coupled receptor implicated in sex-hormone dependent diseases, a series of 2-acylamino-4,6-diphenylpyridines were synthesized. Detailed SAR studies revealed that the introduction of specific acylamino groups at the 2-position and phenyl groups at the 4- and 6-positions significantly impacted the compound's binding affinity and antagonistic activity nih.gov. This systematic modification led to the identification of potent GPR54 antagonists with potential applications in treating conditions like prostate cancer and endometriosis nih.gov.
Similarly, in the context of antibacterial agents, the basic scaffold of fluoroquinolones, which includes a 1-substituted-1,4-dihydro-4-oxo-3-carboxylic acid moiety, has been extensively studied. SAR studies have shown that substituents at the N-1 and C-7 positions of the quinolone ring are critical for antibacterial potency and spectrum.
The following table summarizes key SAR findings for pyridine and quinoline derivatives:
| Scaffold | Position of Modification | Effect on Activity | Therapeutic Target |
| 2-Acylamino-4,6-diphenylpyridine | 2-acylamino group | Potent antagonism | GPR54 |
| Fluoroquinolone | N-1 and C-7 positions | Antibacterial potency and spectrum | Bacterial DNA gyrase and topoisomerase IV |
| Pyridine Derivatives | -OCH3, -OH, -C=O, NH2 groups | Enhanced antiproliferative activity | Various cancer cell lines |
These studies underscore the importance of systematic structural modifications in the design of potent and selective therapeutic agents based on the this compound scaffold.
Molecular Docking Studies for Target Identification and Binding Modes
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound derivatives, docking studies have been instrumental in identifying potential biological targets and elucidating the binding modes of these compounds at the molecular level.
For example, a study on novel 2-chloro-pyridine derivatives containing flavone moieties as potential antitumor agents utilized molecular docking to investigate their interaction with telomerase, a key enzyme in cancer cell proliferation. The docking simulation positioned a potent compound into the active site of telomerase, revealing the probable binding model and helping to explain its inhibitory activity nih.gov.
In another study, derivatives of 6-chloropyrazine-2-carboxylic acid were synthesized and their potential as antitubercular agents was evaluated through molecular docking against Mycobacterium tuberculosis InhA, an enoyl-acyl carrier protein reductase. The results indicated that the synthesized compounds had favorable binding interactions within the active site of the InhA protein, suggesting their potential as inhibitors of this crucial enzyme researchgate.net.
The table below provides examples of molecular docking studies involving pyridine derivatives:
| Compound/Derivative | Biological Target | Key Findings |
| 2-Chloro-pyridine with flavone moiety | Telomerase (3DU6) | Determined the probable binding model in the active site. nih.gov |
| 6-Chloropyrazine-2-carboxylic acid derivatives | M. tuberculosis InhA (4DRE) | Favorable binding interactions within the active site. researchgate.net |
| 2-Phenylpyrido[2,3-d]pyrimidine derivatives | Not Specified | Used to optimize the protein for molecular docking studies. |
| 2-Chloro-6-methoxypyridine-4-carboxylic acid | Antimicrobial and Mycobacterium tuberculosis targets | Showed inhibition activity against the tested targets. tandfonline.com |
These computational studies provide valuable insights that guide the rational design and optimization of more effective therapeutic agents based on the this compound framework.
Role as a Key Pharmaceutical Intermediate in Drug Discovery Programs
The structural features of this compound make it a valuable intermediate in the synthesis of a wide range of pharmaceutical compounds. The presence of the amino, chloro, and carboxylic acid groups provides multiple points for chemical modification, allowing for the construction of complex molecular architectures.
Halogenated pyridine carboxylic acids, in general, are crucial building blocks in organic synthesis and medicinal chemistry. The halogen atom can be readily displaced or used in cross-coupling reactions to introduce new functional groups, while the carboxylic acid can be converted to amides, esters, and other derivatives. This versatility allows for the creation of large libraries of compounds for high-throughput screening in drug discovery programs.
For instance, the synthesis of novel 2-amino-3-cyanopyridine derivatives, which have shown promising antibacterial and anticancer activities, often utilizes precursors derived from functionalized pyridines mdpi.com. The ability to readily modify the pyridine scaffold is essential for fine-tuning the biological activity and pharmacokinetic properties of these compounds.
Exploration of Therapeutic Applications for this compound and its Analogues
The diverse biological activities exhibited by derivatives of this compound have led to their investigation in several therapeutic areas.
The search for new antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens. Derivatives of 2-aminopyridine have shown significant potential as antibacterial and antifungal agents.
A study on new Schiff bases of 2-amino-4-chloropyridine derivatives demonstrated their in vitro antimicrobial effects against several Gram-positive and Gram-negative bacteria, as well as some fungal strains. The structure-activity relationship analysis revealed that certain substitutions on the Schiff base moiety led to enhanced antimicrobial activity researchgate.net.
Another class of pyridine derivatives, naphthyridines, which are structurally related to quinolones, have a long history of use as antibacterial agents. Nalidixic acid, a 1,8-naphthyridine-3-carboxylic acid derivative, was the first of this class to be introduced for treating urinary tract infections mdpi.com. Subsequent modifications to this core structure have led to the development of more potent and broad-spectrum antibiotics.
The following table summarizes the antimicrobial activity of some pyridine derivatives:
| Compound/Derivative | Microorganism | Activity |
| Schiff bases of 2-amino-4-chloropyridine | Staphylococcus aureus, Bacillus cereus, Escherichia coli | Variable and modest activity, with some compounds showing significant effects. researchgate.net |
| Nalidixic acid | Gram-negative bacteria | Inhibition of DNA replication. mdpi.com |
| Pyridine-2,6-dithiocarboxylic acid | Nonpseudomonads and some Pseudomonas stutzeri strains | Antagonistic activity through metal sequestration. nih.gov |
Pyridine and its fused heterocyclic derivatives are prominent scaffolds in the design of novel anticancer agents. Numerous studies have demonstrated the potent antiproliferative activity of these compounds against various cancer cell lines.
For example, a series of 6-amino-2-pyridone-3,5-dicarbonitrile derivatives were synthesized and evaluated for their anticancer activity. One of the compounds showed potent cytotoxicity against a diverse set of cancer cell lines, including those derived from breast, brain, liver, and lung cancers nih.gov.
Similarly, novel cyanopyridone and pyrido[2,3-d]pyrimidine derivatives have been identified as dual inhibitors of VEGFR-2 and HER-2, two key receptor tyrosine kinases involved in cancer progression. Certain derivatives exhibited significant cytotoxic activity against HepG2 and MCF-7 cancer cell lines mdpi.com.
The table below highlights the anticancer activity of some pyridine derivatives:
| Compound/Derivative | Cancer Cell Line | IC50 Value | Mechanism of Action |
| 6-Amino-2-pyridone-3,5-dicarbonitrile derivative (5o) | Diverse set of cancer cell lines | Not specified | Potent cytotoxicity, enhanced in combination with receptor tyrosine kinase and proteasome inhibitors. nih.gov |
| Cyanopyridone derivative (5a) | HepG2 | 2.71 ± 0.15 µM | Dual VEGFR-2/HER-2 inhibition. mdpi.com |
| Cyanopyridone derivative (5e) | MCF-7 | 1.39 ± 0.08 µM | Dual VEGFR-2/HER-2 inhibition. mdpi.com |
Inflammation is a complex biological response implicated in a wide range of diseases. Derivatives of 2-aminopyridine have been investigated for their potential as anti-inflammatory agents.
A study on 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives, which can be considered as structurally related to aminopyridines, demonstrated their ability to activate the NRF2 pathway. NRF2 is a transcription factor that plays a crucial role in the cellular defense against oxidative stress and inflammation. The compounds were found to reverse the production of pro-inflammatory cytokines and mediators in lipopolysaccharide-stimulated cells, indicating their potential as anti-inflammatory agents dundee.ac.uknih.gov.
The anti-inflammatory activity of these compounds was associated with their ability to disrupt the interaction between KEAP1 and NRF2, leading to the activation of the NRF2 antioxidant response. This mechanism provides a promising avenue for the development of novel anti-inflammatory drugs.
Research in Neurological Disorders
The aminopyridine framework is a key structural motif in compounds investigated for various neurological disorders. chemimpex.comnih.govchemimpex.com The primary mechanism of action for some aminopyridines in this context is the blockade of voltage-gated potassium channels. nih.gov This activity can enhance neurotransmitter release and improve nerve impulse conduction, which is beneficial in certain neurological conditions.
While specific studies on this compound in neurological disorders are not prominent, the activities of related aminopyridines provide a strong rationale for its potential in this area. For instance, 4-aminopyridine (dalfampridine) is approved for improving walking in patients with multiple sclerosis, and 3,4-diaminopyridine (amifampridine) is used to treat Lambert-Eaton myasthenic syndrome. nih.gov These compounds demonstrate the therapeutic potential of the aminopyridine scaffold in neurological conditions.
The presence of the carboxylic acid and chloro substituents on the 2-aminopyridine core of this compound offers opportunities for synthetic modification to fine-tune its properties for potential neurological applications. Researchers often synthesize derivatives of such scaffolds to explore their effects on neuronal signaling and synaptic transmission. chemimpex.com
Table 1: Examples of Aminopyridine Derivatives with Activity in Neurological Disorders
| Compound Name | Neurological Application | Mechanism of Action (if known) |
| 4-Aminopyridine (Dalfampridine) | Multiple Sclerosis | Voltage-gated potassium channel blocker |
| 3,4-Diaminopyridine (Amifampridine) | Lambert-Eaton Myasthenic Syndrome | Voltage-gated potassium channel blocker |
This table showcases the established utility of the aminopyridine scaffold in treating neurological diseases, suggesting that derivatives of this compound could be promising candidates for future research in this field.
Enzyme Inhibitory Activity Studies (e.g., against specific biological pathways)
Pyridine carboxylic acid derivatives are recognized as versatile scaffolds in the design of enzyme inhibitors due to their ability to engage in various binding interactions with enzyme active sites. nih.govnih.gov The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, while the carboxylic acid group can form salt bridges or hydrogen bonds with key amino acid residues. The substitution pattern on the pyridine ring, including the presence of amino and chloro groups, can significantly influence the compound's potency and selectivity as an enzyme inhibitor.
Research on related chloro-substituted pyridine compounds has demonstrated their potential as enzyme inhibitors. For example, chloro-substituted pyridine squaramates have been identified as inhibitors of DNase I. ddg-pharmfac.net Furthermore, novel pyridine carboxamides have been synthesized and shown to act as potential succinate dehydrogenase inhibitors with antifungal activity. jst.go.jp
Derivatives of 2-aminopyridine have also been investigated as inhibitors of neuronal nitric oxide synthase (nNOS), an enzyme implicated in neurodegenerative diseases. nih.gov The development of selective nNOS inhibitors is a significant goal in medicinal chemistry, and the 2-aminopyridine scaffold has proven to be a valuable starting point for designing such molecules.
The structural elements of this compound make it an interesting candidate for screening against various enzymes. The combination of the aminopyridine core, the chlorine atom, and the carboxylic acid moiety provides multiple points for interaction with a target enzyme and for synthetic diversification to optimize inhibitory activity.
Table 2: Examples of Pyridine Derivatives with Enzyme Inhibitory Activity
| Compound Class | Target Enzyme | Therapeutic Area |
| Chloro-substituted pyridine squaramates | DNase I | Not specified |
| Pyridine carboxamides | Succinate Dehydrogenase | Antifungal |
| 2-Aminopyridine derivatives | Neuronal Nitric Oxide Synthase (nNOS) | Neurodegenerative Diseases |
These examples highlight the broad potential of pyridine-based scaffolds, including those with chloro and carboxylic acid functionalities, as a source of novel enzyme inhibitors.
Lead Compound Identification and Optimization Strategies
In drug discovery, a "lead compound" is a molecule that demonstrates a desired biological activity and serves as the starting point for chemical modifications to develop a drug candidate with improved potency, selectivity, and pharmacokinetic properties. slideshare.net The 2-aminopyridine scaffold is considered a valuable "locomotive" in drug discovery due to its simple structure and versatile reactivity, which allows for the synthesis of diverse libraries of compounds for screening. rsc.org
The process of lead optimization involves iterative cycles of chemical synthesis and biological testing. youtube.com For a molecule like this compound, several optimization strategies could be employed:
Modification of the Carboxylic Acid Group: The carboxylic acid can be converted to a variety of functional groups, such as esters, amides, or bioisosteres, to modulate its physicochemical properties and binding interactions.
Substitution at the Amino Group: The amino group can be acylated, alkylated, or incorporated into heterocyclic rings to explore structure-activity relationships (SAR).
Displacement of the Chloro Group: The chlorine atom can be replaced with other substituents through nucleophilic aromatic substitution or cross-coupling reactions to probe the effect of different groups at this position.
A key aspect of lead optimization is the establishment of a clear structure-activity relationship (SAR), which describes how changes in the chemical structure of a compound affect its biological activity. For pyridine-based scaffolds, the position and nature of substituents on the ring are critical for determining their therapeutic potential. nih.gov
Table 3: Common Lead Optimization Strategies for Pyridine Scaffolds
| Strategy | Rationale | Potential Impact |
| Functional Group Modification | Improve binding affinity, solubility, and metabolic stability. | Enhanced potency and pharmacokinetic profile. |
| Substituent Variation | Explore the steric and electronic requirements of the binding site. | Increased selectivity and reduced off-target effects. |
| Bioisosteric Replacement | Replace a functional group with another that has similar physical or chemical properties. | Improved drug-like properties while maintaining biological activity. |
The iterative process of designing, synthesizing, and testing new analogs based on a lead compound like this compound is a fundamental strategy in modern drug discovery. youtube.com
Applications in Materials Science and Engineering
Development of Non-Linear Optical (NLO) Materials
Non-linear optical (NLO) materials are crucial for modern photonics and optoelectronics, with applications in optical signal processing, frequency conversion, and optical limiting. ias.ac.in Organic molecules, particularly those with pyridine (B92270) rings, have been extensively investigated for NLO properties. scirp.org The NLO response in these materials often arises from a molecular structure that features electron-donating groups (D) and electron-accepting groups (A) connected by a π-conjugated system, which facilitates intramolecular charge transfer. ias.ac.in
The structure of 2-Amino-6-chloropyridine-4-carboxylic acid features an electron-donating amino group and electron-withdrawing chloro and carboxylic acid groups, creating a potential D-π-A framework conducive to NLO activity. While direct NLO studies on this specific compound are not extensively documented, research on structurally similar pyridine derivatives demonstrates the promise of this molecular class. For instance, organic crystals of compounds like 2-aminopyridinium p-toluenesulphonate have been investigated for their third-order NLO properties. ias.ac.in Similarly, studies on other chloropyridine derivatives, such as 2-Amino-5-Chloropyridinium-4-hydroxybenzoate, have shown their potential for development as NLO materials for photonic devices. isroset.org The combination of a pyridine ring with electron-rich and electron-poor substituents is a known strategy for enhancing NLO response. scirp.org
Theoretical and experimental studies on various pyridine derivatives confirm their potential for NLO applications, including second- and third-harmonic generation. The data below, gathered from research on related compounds, illustrates the NLO performance achieved in this class of materials.
| Compound | Crystal System | Key NLO Property Investigated | Finding |
|---|---|---|---|
| 2-Aminopyridinium p-toluenesulphonate (APPTS) | Monoclinic | Third-order NLO properties | Calculated static hyperpolarizability confirms good nonlinear behavior. ias.ac.in |
| 2-Amino-5-Chloropyridinium-4-hydroxybenzoate | Monoclinic | Linear and nonlinear optical studies | Transparent nature beyond the UV region makes it suitable for NLO applications. isroset.org |
| 1-(pyridin-2-yl)-3-(2,4,5-trimethoxyphenyl) prop-2-en-1-one (PTMP) | Monoclinic | Third-order NLO properties | The nonlinear refractive index was found to be on the order of 10-11 cm2 W-1. researchgate.net |
| 2-Amino-4-methylpyridinium 2-chloro 4-nitro benzoate (AMPCNB) | Monoclinic | Third-order NLO properties | Low dielectric constant at higher frequencies indicates suitability for NLO applications. scirp.org |
Crystal Engineering for Functional Materials
Crystal engineering focuses on the design and synthesis of solid-state structures with desired properties by controlling intermolecular interactions. nih.gov The functional groups on this compound—specifically the carboxylic acid, the pyridine nitrogen, and the amino group—are ideally suited for forming predictable and robust hydrogen-bonding networks, which are the cornerstone of supramolecular chemistry. nih.govacs.org
The interaction between a 2-aminopyridine moiety and a carboxylic acid group is a well-studied and highly reliable supramolecular synthon. acs.org An analysis of crystal structures revealed that these two groups preferentially form a "supramolecular heterosynthon" over self-associating "homosynthons". acs.orgyu.edu.jo This interaction typically involves proton transfer to the pyridine nitrogen, creating a 2-aminopyridinium cation, which then forms a strong, charge-assisted hydrogen bond with the carboxylate anion. acs.orgyu.edu.jo
Research on co-crystals formed between 2-amino-6-chloropyridine (B103851) (a close analogue) and various carboxylic acids has demonstrated the robustness of this interaction. nih.govresearchgate.net In these structures, the carboxylic acid group interacts with the pyridine molecule through a pair of N—H···O and O—H···N hydrogen bonds, creating distinct, repeating motifs that guide the assembly of the crystal lattice. nih.govresearchgate.net These predictable interactions allow for the rational design of crystalline materials with specific packing arrangements, which can influence physical properties like solubility, stability, and even optical behavior. The presence of the chloro-substituent can further modulate the crystal packing through halogen bonding or other weak interactions.
| Interacting Molecules | Supramolecular Synthon Type | Key Hydrogen Bond Motif | Resulting Structure |
|---|---|---|---|
| 2-amino-6-chloropyridine molecules | Homosynthon | N—H···N | Centrosymmetric dimers. nih.govresearchgate.net |
| 2-amino-6-chloropyridine and Benzoic acid | Heterosynthon | N—H···O and O—H···N | Cyclic hydrogen-bonded motifs. nih.govresearchgate.net |
| 2-amino-6-chloropyridine and 3-Chlorobenzoic acid | Heterosynthon | N—H···O | Centrosymmetrically paired DADA quadruple hydrogen bond arrays. nih.gov |
| 2-aminopyridine and Picolinic acid | Heterosynthon (ionic) | Ion-pairing, π-π stacking | Non-centrosymmetric crystal structure. yu.edu.jo |
Research into Polymeric and Coating Applications
The incorporation of pyridine derivatives into polymers is a strategy used to develop materials with enhanced thermal stability, fluorescence, or specific biological activities. mdpi.comnih.gov this compound possesses two highly reactive functional groups—an amino group and a carboxylic acid group—making it a viable candidate as a monomer for step-growth polymerization. For example, it could undergo polycondensation reactions to form novel polyamides or polyesters, where the pyridine ring is an integral part of the polymer backbone.
Another approach is the grafting of pyridine derivatives onto existing polymer chains. Studies have shown the successful copolymerization of acrylic acid and styrene derivatives followed by the grafting of aminopyridine moieties. mdpi.comnih.gov This method allows for the modification of bulk polymers to introduce the specific functionalities of the pyridine derivative. The resulting pyridine-grafted copolymers have been investigated for applications such as fluorescent thin films and antimicrobial coatings. mdpi.com The unique electronic properties and ability to coordinate with metals make pyridine-containing polymers interesting for a range of applications. researchgate.net
Furthermore, pyridine derivatives have been explored as functional additives in polymer systems. For instance, they can act as retarding agents in the cationic polymerization of epoxides, allowing for greater control over the reaction kinetics. rsc.org The specific combination of functional groups on this compound could be leveraged for its potential as a specialty monomer or a functional additive in the formulation of advanced polymers and coatings.
Applications in Agrochemical Research and Development
Use as an Intermediate in Herbicide Synthesis
Pyridine (B92270) carboxylic acids represent a significant class of synthetic auxin herbicides, which mimic the action of the natural plant hormone auxin, leading to uncontrolled and disorganized growth in susceptible plants, ultimately causing their death. vt.eduvt.edu The compound 2-Amino-6-chloropyridine-4-carboxylic acid serves as a valuable intermediate in the synthesis of novel herbicidal molecules within this class. Its structure provides a foundational scaffold that can be chemically modified to optimize herbicidal activity, selectivity, and environmental profile.
Research in this area focuses on the chemical modification of the pyridine ring and the carboxylic acid group to enhance the molecule's affinity for auxin receptors in target weed species. The development of new pyridine-based herbicides is an ongoing process in the agrochemical industry. researchgate.netnih.gov
Table 1: Key Picolinic Acid Herbicides and Their Precursors
| Herbicide | Chemical Name | Key Precursor(s) |
| Picloram | 4-amino-3,5,6-trichloropyridine-2-carboxylic acid | Pentachloropyridine researchgate.net |
| Clopyralid | 3,6-dichloropicolinic acid | Not specified in provided results |
| Aminopyralid | 4-amino-3,6-dichloro-2-pyridinecarboxylic acid | 4-amino-3,5,6-trichloropyridine-2-carboxylic acid researchgate.net |
| Halauxifen-methyl | methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate | 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid epo.org |
This table illustrates the structural relationship between commercial herbicides and their pyridine carboxylic acid precursors.
The synthesis of novel herbicidal compounds often involves the strategic modification of a parent compound. For instance, research has been conducted on the synthesis of 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid derivatives as potential herbicides, using picloram as a structural template. mdpi.com This approach highlights how a foundational molecule like this compound could be utilized as a starting point for creating a diverse library of candidate herbicides for screening.
Role in Pesticide Formulation Research
The effectiveness of a herbicidal active ingredient is highly dependent on its formulation. Pesticide formulations are designed to improve the handling, storage, application, and biological efficacy of the active ingredient. google.com While this compound is primarily an intermediate for active ingredient synthesis, the physicochemical properties of the herbicides derived from it are crucial for formulation development.
Herbicides based on pyridine carboxylic acids are often formulated as soluble liquids (SL), emulsifiable concentrates (EC), or water-dispersible granules (WG). The choice of formulation depends on the solubility of the active ingredient, the intended application method, and the target weeds.
Table 2: Common Adjuvants in Herbicide Formulations
| Adjuvant Type | Function | Examples |
| Surfactants | Improve wetting, spreading, and penetration of the herbicide on the leaf surface. bayer.uspurdue.edu | Non-ionic surfactants (NIS), Crop oil concentrates (COC), Methylated seed oils (MSO) bayer.us |
| Water Conditioners | Reduce the negative impact of hard water ions on herbicide efficacy. cropprotectionnetwork.org | Ammonium sulfate (AMS) cropprotectionnetwork.org |
| Stickers/Spreaders | Enhance the adhesion of the herbicide to the leaf surface and improve coverage. bayer.us | Proprietary blends |
| Antifoaming Agents | Prevent the formation of foam in the spray tank. purdue.edu | Silicone-based defoamers |
This table provides an overview of common adjuvant types that could be used in formulations of herbicides derived from this compound.
Research in pesticide formulation is focused on developing environmentally friendly and more effective delivery systems. This includes the use of bio-based solvents and adjuvants, as well as microencapsulation technologies to provide controlled release of the active ingredient. The specific chemical structure of a herbicide derived from this compound would dictate the most suitable formulation components and design.
Investigation as a Precursor for Plant Growth Regulators
Beyond herbicides, there is scientific interest in the potential of pyridine derivatives to act as plant growth regulators (PGRs). Plant growth regulators are substances that, at low concentrations, influence physiological processes in plants. nih.gov Cytokinins, a class of plant hormones, are N6-substituted adenine derivatives that play a crucial role in cell division and differentiation. nih.gov
While the core structure of this compound differs significantly from natural cytokinins, the field of synthetic PGRs has shown that a wide range of chemical structures can elicit cytokinin-like activity. researchgate.net Research in this area involves the synthesis of derivatives of the lead compound and subsequent bioassays to screen for plant growth regulating effects.
Table 3: Classes of Plant Growth Regulators and Their Primary Functions
| PGR Class | Primary Function(s) |
| Auxins | Cell elongation, root formation, apical dominance |
| Gibberellins | Stem elongation, seed germination, flowering |
| Cytokinins | Cell division, shoot formation, delay of senescence mdpi.com |
| Abscisic Acid | Dormancy, stress response, stomatal closure |
| Ethylene | Fruit ripening, senescence, abscission |
This table outlines the major classes of plant growth regulators and their functions, providing context for the potential investigation of new synthetic PGRs.
The investigation of this compound as a precursor for PGRs would involve creating a library of derivatives, for example, by modifying the amino and carboxylic acid functional groups. These derivatives would then be tested in various bioassays to assess their impact on processes such as seed germination, root and shoot growth, and cell division in tissue culture. Any compounds showing promising activity would be further studied to understand their mode of action.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
